![molecular formula C24H30N6O3S B2445450 ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 1207029-69-3](/img/structure/B2445450.png)
ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound synthesized for potential applications in medicinal chemistry and biological research. It belongs to the class of pyrazolo[3,4-d]pyridazine derivatives, known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis typically begins with the preparation of 4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine, followed by thioacetylation.
Thioacetylation: : The next step involves the reaction of the pyrazolo[3,4-d]pyridazine derivative with thioacetic acid to form the thioester.
Piperazine Coupling: : This intermediate is then reacted with ethyl 4-piperazine-1-carboxylate under controlled conditions to yield the final product.
Industrial Production Methods
Scalability: : For large-scale production, the synthetic route might be optimized for efficiency, yield, and cost-effectiveness. The use of automated synthesis techniques and high-throughput screening can significantly enhance production capabilities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur and pyrazolo[3,4-d]pyridazine moieties.
Reduction: : Reduction reactions may target the carbonyl and pyrazolo[3,4-d]pyridazine rings.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially involving the piperazine and pyrazolo[3,4-d]pyridazine rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, sulfonating agents.
Major Products
Oxidation and reduction reactions produce various oxidized or reduced forms of the compound, potentially altering its biological activity.
Scientific Research Applications
Chemistry
Catalysis: : The compound may serve as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Material Science: : Its structural properties make it suitable for developing new materials with specific electronic or photonic properties.
Biology
Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its structural complexity.
Signaling Pathways: : Modulation of cellular signaling pathways, affecting processes like cell proliferation and apoptosis.
Medicine
Drug Development: : Potential lead compound for developing new pharmaceuticals targeting various diseases.
Cancer Research: : Its derivatives might exhibit anti-cancer properties by targeting specific molecular pathways involved in tumor growth and metastasis.
Industry
Agriculture: : Potential use as a pesticide or herbicide.
Pharmaceutical Manufacturing: : Intermediate in the synthesis of more complex therapeutic agents.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves:
Binding to Enzymes: : Inhibiting enzyme activity, leading to altered metabolic pathways.
Receptor Interaction: : Modulating receptor activity, affecting signal transduction and cellular responses.
Pathway Involvement: : Involvement in pathways related to inflammation, cell cycle regulation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds: : Ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate shares structural similarities with other pyrazolo[3,4-d]pyridazine derivatives.
Uniqueness: : The presence of the ethyl ester and piperazine moieties confer unique physicochemical properties, potentially enhancing its biological activity and selectivity.
List of Similar Compounds
**4-(2-(4-Isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine
Ethyl 4-(2-((4-Methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate
4-(2-(4-Methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine
This unique compound's diverse reactivity and potential applications make it an exciting subject for ongoing scientific research. Want to know more specifics about any section?
Properties
IUPAC Name |
ethyl 4-[2-[1-(4-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O3S/c1-5-33-24(32)29-12-10-28(11-13-29)20(31)15-34-23-22-19(21(16(2)3)26-27-23)14-25-30(22)18-8-6-17(4)7-9-18/h6-9,14,16H,5,10-13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESBHWCFGDZNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C3=C2N(N=C3)C4=CC=C(C=C4)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2445367.png)
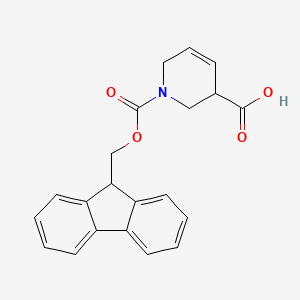

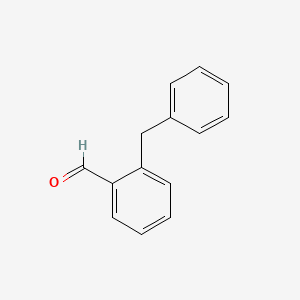
![4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
![(E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2445373.png)
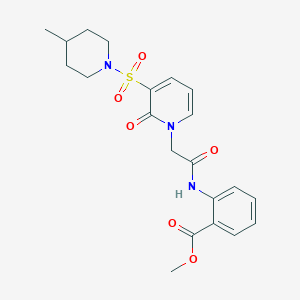
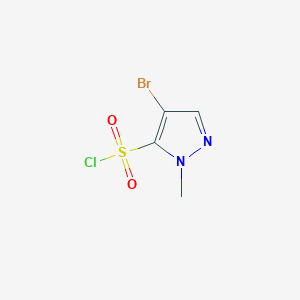
![2-{4-[(5-fluoro-4-{[(2,4,6-trifluorophenyl)methyl]imino}-1,4-dihydropyrimidin-2-yl)amino]-1H-pyrazol-1-yl}acetic acid](/img/structure/B2445378.png)

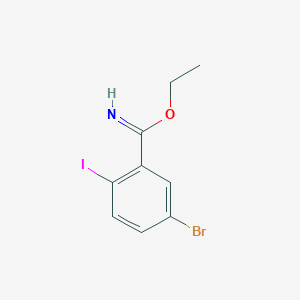
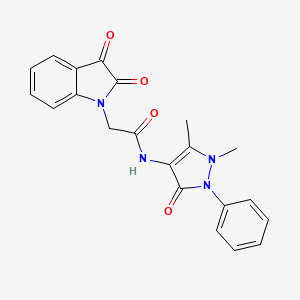
![2,4-dimethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2445387.png)
![2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2445390.png)
